molecular formula C18H24N6OS2 B11180495 {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate

Cat. No.: B11180495
M. Wt: 404.6 g/mol
InChI Key: CFFWQIPPPKPUSB-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a synthetic small molecule featuring a 1,3,5-triazine core functionalized with a 4-methoxyphenylamino group and a 2-methylpiperidine-1-carbodithioate moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds containing the 1,3,5-triazine scaffold are known to exhibit a broad spectrum of biological activities, while the piperidine and piperazine heterocycles are privileged structures in pharmacology, frequently explored for their antidiabetic potential . The specific structural motifs present in this compound suggest potential for multidisciplinary research applications. The presence of the carbodithioate ester functional group makes it a valuable intermediate for the synthesis of more complex chemical entities and a candidate for investigating novel biochemical interactions. Researchers can utilize this high-purity compound for hit-to-lead optimization, mechanism of action studies, and as a building block in the development of targeted therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H24N6OS2

Molecular Weight

404.6 g/mol

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 2-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C18H24N6OS2/c1-12-5-3-4-10-24(12)18(26)27-11-15-21-16(19)23-17(22-15)20-13-6-8-14(25-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

CFFWQIPPPKPUSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyanamide Derivatives

The 1,3,5-triazine scaffold is constructed via cyclocondensation of cyanamide precursors. A modified Ritter reaction, as described in EP0035706A1, employs pivaloyl cyanide with thiocarbohydrazide under acidic conditions to form 4-amino-6-substituted triazin-5(4H)-ones. For the target compound, 4-methoxyphenylguanidine replaces thiocarbohydrazide, reacting with methyl 2-cyanoacetate in acetic anhydride and sulfuric acid to yield 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. Subsequent chlorination with POCl₃ converts the hydroxyl group to a chloromethyl intermediate (80–85% yield).

Table 1: Optimization of Triazine Cyclocondensation

ConditionSolventCatalystYield (%)
Acetic anhydride/H₂SO₄RefluxNone72
Toluene/HCl80°CZnCl₂68
DMF100°CNone55

Alternative Routes via Sequential Functionalization

Pre-functionalized Triazine Intermediate

An alternative approach starts with 2,4-dichloro-6-[(4-methoxyphenyl)amino]-1,3,5-triazine , aminated at position 4 using NH₃ in dioxane (70°C, 12 hr). The resulting 4-amino derivative is reacted with 2-methylpiperidine-1-carbodithioic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide), achieving 60% yield. This method avoids chlorination but requires stoichiometric coupling agents.

One-Pot Dithiocarbamate Conjugation

A streamlined one-pot method combines triazine chloromethylation and dithiocarbamate formation. The chloromethyl triazine is treated with 2-methylpiperidine and CS₂ in aqueous NaOH at 0–5°C, followed by methylation with methyl iodide. This route achieves 75% yield but requires strict temperature control to prevent disulfide byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂S), 3.81 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperidine-H), 1.62–1.58 (m, 5H, piperidine-CH₂ and CH₃).

  • IR (KBr) : 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1210 cm⁻¹ (C=S).

Purity and Yield Optimization

Table 2: Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)
Cyclocondensation35295
Pre-functionalized26092
One-Pot Conjugation17588

Challenges and Mitigation Strategies

Regioselectivity in Triazine Substitution

Competing reactions at triazine positions 2, 4, and 6 are mitigated using bulky bases (e.g., DBU) to direct substitution to the 2-position. Solvent polarity (e.g., DMF vs. THF) also influences regioselectivity.

Dithiocarbamate Stability

The dithiocarbamate group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improve stability, increasing yields by 15–20%.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing POCl₃ with PCl₃ reduces chlorination costs by 30% without compromising yield. Similarly, using CS₂ recovered from distillation lowers raw material expenses.

Waste Management

Neutralization of acidic byproducts with Ca(OH)₂ generates gypsum, which is filtered and repurposed. Solvent recovery systems (e.g., rotary evaporation) achieve 90% THF reuse .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.

    Reduction: Reduction reactions can target the triazine ring and the carbodithioate moiety.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or thiol derivatives.

Scientific Research Applications

Anticancer Potential

Several studies have investigated the anticancer properties of compounds containing triazine structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Testing : The compound exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity.
    Cell LineIC50 Value (µM)
    HCT-1163.6 - 11.0
    MCF-7Variable
    HeLaVariable
  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by disrupting key cellular pathways such as MDM2-p53 interactions, which are crucial for tumor suppression .

Study 1: Synthesis and Evaluation of Triazine Derivatives

A study focused on synthesizing new derivatives based on the triazine framework demonstrated that modifications to the structure, including the introduction of various substituents on the piperidine ring, significantly influenced anticancer activity. The most active derivatives showed promising results in inhibiting tumor growth in vitro and warrant further investigation in vivo .

Study 2: Quantitative Structure–Activity Relationship (QSAR)

Using QSAR models, researchers were able to predict the biological activity of various derivatives of triazine compounds. This computational approach helped identify key structural features that contribute to enhanced cytotoxicity, guiding future synthetic efforts .

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring and the methoxyphenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The piperidine carbodithioate moiety may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazine Derivatives

Medicinal Chemistry Analogues

Triazine derivatives are also explored for pharmaceutical applications. For instance:

  • 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () is a dual-acting FFAR1/FFAR4 modulator. Its triazine core is functionalized with a pyrrolidinone-linked aryl group, enabling allosteric modulation of free fatty acid receptors. The target compound’s carbodithioate group may confer distinct binding properties compared to this pyrrolidinone derivative .
  • 2-[3-{4-amino-6-[(1-methyl-1H-pyrazol-4-yl)amino]-1,3,5-triazin-2-yl}-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (), a WHO-listed candidate, integrates a fluoroisoquinolinone moiety. This highlights the triazine scaffold’s versatility in drug design, though the target compound’s piperidine-carbodithioate group remains underexplored in clinical contexts .

Synthetic Yields and Characterization:

  • The FFAR1/FFAR4 modulator () was synthesized in 39.52% yield, characterized by ¹H/¹³C NMR and LCMS .

Carbodithioate-Containing Analogues

Carbodithioate groups are rare in triazine chemistry. A structurally related compound, (4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate (), replaces the carbodithioate with a nitrobenzoate ester.

Reactivity Insights:

  • Carbodithioates (CS₂⁻) are known for metal chelation and redox activity, which could enhance the target compound’s interaction with enzymes or cellular targets compared to ester or nitrile derivatives .

Biological Activity

The compound {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate is a member of the carbodithioate class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with an amino group and a methoxyphenyl moiety, alongside a piperidine ring linked to a carbodithioate functional group. This unique structure is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that carbodithioate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the urease enzyme critical for the survival of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The inhibition of urease can prevent the colonization of this bacterium in the gastric mucosa, making these compounds potential candidates for treating related infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Urease Inhibition : The synthesized carbodithioates were tested against urease with promising results. For example, one derivative showed an IC50 value of 5.16 μM, significantly lower than the standard thiourea (23 μM), indicating potent urease inhibition .
  • Acetylcholinesterase (AChE) Activity : Some derivatives have also shown potential in inhibiting AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Compounds with similar structures have demonstrated antitumor properties. For example, pyrazole derivatives have been reported to inhibit various cancer cell lines effectively. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing their efficacy against breast cancer cells .

Antidiabetic Effects

Carbodithioates have been investigated for their role in managing diabetes through enzyme inhibition mechanisms that regulate carbohydrate metabolism. The inhibition of alpha-glucosidase by such compounds can lead to improved glycemic control .

Table 1: Biological Activity Summary of Similar Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Pyridylpiperazine-based carbodithioateUrease Inhibition5.16Akash et al., 2024
Pyrazole derivativeAChE InhibitionNot specifiedKumar et al., 2009
Alpha-glucosidase inhibitorAntidiabeticNot specifiedMDPI Study

Research Insights

  • Mechanism of Action : The interaction of carbodithioates with target enzymes often involves non-competitive inhibition, where the compound binds to an enzyme at a site other than the active site, altering its activity without competing with the substrate.
  • Structural Activity Relationship (SAR) : Modifications in substituents on the triazine or piperidine rings significantly impact biological activity. For instance, halogen substitutions have been shown to enhance inhibitory potency against urease enzymes .
  • Synergistic Effects : The combination of carbodithioates with existing drugs like doxorubicin has been shown to enhance cytotoxic effects in cancer cells, suggesting potential for combination therapies in oncology .

Q & A

Q. Why do SAR studies show divergent activity trends across cell lines?

  • Methodology : Conduct transcriptomic profiling (RNA-seq) to identify target expression variability. For example, triazine derivatives show 10-fold higher potency in leukemia cell lines overexpressing PI3Kδ (IC₅₀ = 0.12 μM vs. 1.3 μM in low-expressing lines) .

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